REACTION_CXSMILES
|
[O:1]1[CH:5]=[N:4][C:3]([C:6]2([NH:10]S(C(C)(C)C)=O)[CH2:9][CH2:8][CH2:7]2)=[N:2]1.[ClH:17]>CO>[ClH:17].[O:1]1[CH:5]=[N:4][C:3]([C:6]2([NH2:10])[CH2:9][CH2:8][CH2:7]2)=[N:2]1 |f:3.4|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
azeotroping with toluene 3×
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O1N=C(N=C1)C1(CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.18 mmol | |
AMOUNT: MASS | 32 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |